Hydroxyaminovaline

Description

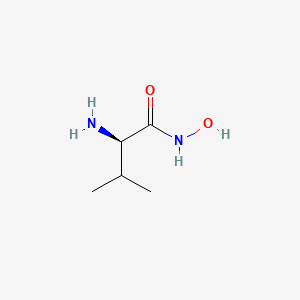

Structure

3D Structure

Properties

CAS No. |

88244-32-0 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(2R)-2-amino-N-hydroxy-3-methylbutanamide |

InChI |

InChI=1S/C5H12N2O2/c1-3(2)4(6)5(8)7-9/h3-4,9H,6H2,1-2H3,(H,7,8)/t4-/m1/s1 |

InChI Key |

USSBBYRBOWZYSB-SCSAIBSYSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)NO)N |

Canonical SMILES |

CC(C)C(C(=O)NO)N |

sequence |

V |

Origin of Product |

United States |

Molecular Interactions and Enzymatic Modulation by Hydroxyaminovaline

Hydroxyaminovaline as a Ligand and Inhibitor of Matrix Metalloproteinases (MMPs)

This compound has been identified as a compound that binds to certain MMPs, suggesting a role as a ligand. The precise nature and extent of its inhibitory capacity are subjects of ongoing investigation, with current findings pointing to specific interactions with key MMP family members.

This compound has been shown to bind to Collagenase-3, also known as MMP-13 nih.gov. This interaction is of particular interest due to MMP-13's significant role in the degradation of collagen, a primary component of the extracellular matrix, and its involvement in various physiological and pathological processes, including osteoarthritis and cancer progression nih.govidrblab.net.

The structural basis for this compound's interaction with MMP-13 involves its fitting into specific pockets within the enzyme's active site. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating these binding mechanisms. Studies suggest that the additional propyl group present in this compound, compared to simpler acetohydroxamates, allows it to fit effectively into a hydrophobic pocket within MMP-13 nih.gov. This pocket, often referred to as the S1' pocket, is a critical determinant of inhibitor binding and selectivity for MMP-13. Research indicates that the S1' pocket of MMP-13 is characterized by its considerable size and length, extending deeper into the enzyme and offering greater flexibility compared to other MMPs rcsb.orgunl.edu. This extended nature allows inhibitors to establish significant hydrophobic interactions, contributing to both potency and selectivity nih.govunl.edu. NMR binding studies have confirmed that inhibitors can occupy this entire S1' pocket, forming the basis for their selective interaction with MMP-13 rcsb.orgunl.edu.

While this compound is documented to bind to MMP-13 nih.gov, specific quantitative kinetic data, such as IC50 or Ki values detailing its inhibitory potency against MMP-13, were not explicitly detailed in the reviewed search results. The available literature often focuses on the structural basis of binding or discusses other MMP inhibitors with specific kinetic profiles abcam.commedchemexpress.comtargetmol.com.

Beyond MMP-13, this compound has also been identified as interacting with Matrix Metalloproteinase-3 (MMP-3), also known as Stromelysin-1 uniprot.orgthebiogrid.orgdrugbank.com. MMP-3 plays a crucial role in the degradation of various extracellular matrix components, including proteoglycans and non-collagenous proteins, and is implicated in tissue remodeling and inflammation researchgate.netthebiogrid.org. However, detailed mechanistic insights or quantitative kinetic data regarding this compound's specific inhibitory effects on MMP-3 were not comprehensively provided in the reviewed literature.

The selectivity of this compound across the MMP family is a key area of interest for understanding its potential as a targeted therapeutic agent. While studies have highlighted the selective inhibition of MMP-13 by other compounds, often attributed to the unique structural features of its S1' pocket unl.eduabcam.comnih.gov, specific comparative selectivity data for this compound itself across a panel of MMPs was not found in the reviewed search results.

Specific Interactions with Collagenase-3 (MMP-13)

Mechanisms of Proteolytic Regulation by this compound

Matrix metalloproteinases are central to the proteolytic regulation of numerous biological processes, including tissue repair, cell migration, and extracellular matrix turnover researchgate.net. While this compound demonstrates interactions with MMP-13 and MMP-3, the specific mechanisms by which it might regulate broader proteolytic cascades or cellular functions were not detailed in the reviewed literature. Research in this area would likely explore how its binding or inhibition of specific MMPs influences downstream proteolytic events or signaling pathways.

Compound List

Impact on Extracellular Matrix Protein Degradation Pathways

This compound plays a notable role in the degradation of extracellular matrix (ECM) proteins, a process fundamental to tissue remodeling, development, and repair. It is implicated in the breakdown of various structural components that form the scaffolding of tissues.

The compound is known to degrade a range of ECM proteins, including fibrillar collagen, fibronectin, tenascin C (TNC), and aggrecan (ACAN) idrblab.netidrblab.netdrugbank.com. Specifically, this compound cleaves triple helical collagens, demonstrating the highest activity against soluble type II collagen. Its degradative capacity extends to collagen types IV, XIV, and X as well idrblab.netidrblab.netdrugbank.com. These degradation processes are typically mediated by a complex enzymatic machinery, including matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) families, as well as serine proteases like plasmin and cathepsin G researchgate.netnih.govmdpi.com. This compound's involvement in cartilage degradation and tissue remodeling underscores its interaction with these proteolytic pathways idrblab.netidrblab.netdrugbank.com.

Table 1: Extracellular Matrix Components Degraded by this compound

| ECM Component | Specific Types Degraded | Notes |

| Collagen | Type I, II, III, IV, X, XIV | Highest activity observed with soluble type II collagen. |

| Fibronectin | Not specified | Implicated in general ECM degradation. |

| TNC | Not specified | Implicated in general ECM degradation. |

| ACAN | Not specified | Implicated in general ECM degradation. |

Influence on Regulatory Protein Activation/Degradation (e.g., TGFB1, CTGF)

Beyond its direct impact on structural ECM components, this compound also influences the activity and levels of key regulatory proteins that orchestrate cellular functions.

Transforming Growth Factor Beta 1 (TGFB1): this compound is suggested to function by activating or degrading regulatory proteins such as TGFB1 idrblab.netidrblab.netdrugbank.com. In the context of wound healing, its mechanism is thought to involve the proteolytic activation of TGFB1 idrblab.netidrblab.netdrugbank.com. TGFB1 is a pleiotropic cytokine critical for regulating cell growth, differentiation, immune responses, and tissue remodeling uniprot.orguniprot.org. Its activation is a tightly controlled process, often involving proteases and cell-surface integrins that release the mature growth factor from its latent complex uniprot.orguniprot.orgwikipedia.orgnih.gov.

Connective Tissue Growth Factor (CTGF): this compound also influences Connective Tissue Growth Factor (CTGF), also known as CCN2 idrblab.netidrblab.netdrugbank.com. Research indicates that this compound may be involved in the degradation of CTGF idrblab.netidrblab.netdrugbank.com. CTGF is a signaling protein that plays a role in cell adhesion, migration, proliferation, and the production of ECM components, and its expression is often upregulated in fibrotic conditions, sometimes induced by TGF-β nih.govarvojournals.orgnih.gov.

Table 2: this compound's Influence on Regulatory Proteins

| Regulatory Protein | Influence | Mechanism/Context |

| TGFB1 | Activation / Degradation | Suggested role in proteolytic activation, particularly during wound healing. |

| CTGF | Degradation | Implied role in the degradation of CTGF. |

Compound List:

this compound

TGFB1 (Transforming Growth Factor Beta 1)

CTGF (Connective Tissue Growth Factor)

Hydroxyaminovaline S Role in Cellular and Systemic Biological Processes

Involvement in Cell Signaling Pathways

Cell signaling is a complex communication network that governs basic cellular activities and coordinates cell actions. pressbooks.pub These pathways are often initiated by the binding of a ligand to a receptor, triggering a series of molecular events that can alter gene expression and cell function. pressbooks.pubslideshare.net Hydroxyaminovaline's role in cell signaling is primarily understood through its inhibitory effects on matrix metalloproteinases, specifically Stromelysin-1 (MMP3) and Collagenase 3 (MMP13). drugbank.com These enzymes are not just matrix degraders; they also process a variety of signaling molecules, thereby playing a pivotal role in modulating cell signaling pathways.

The regulation of cell growth and differentiation is fundamental to tissue development and homeostasis. clinicalgate.commdpi.com These processes are tightly controlled by intricate signaling pathways that ensure cells divide and specialize at the appropriate times. clinicalgate.com Growth factors, for instance, bind to cell-surface receptors to stimulate cell division. pressbooks.pub

Research has identified Stromelysin-1 (MMP3) as a participant in the regulation of cell growth and osteoblast differentiation. pitt.edu Osteoblasts are the cells responsible for new bone formation. frontiersin.org By inhibiting MMP3, this compound can modulate the signaling cascades that this enzyme influences, thereby affecting cell proliferation and the differentiation of bone-forming cells. drugbank.compitt.edu The differentiation process involves a cell changing from one cell type to a more specialized one, a process driven by selective gene expression. clinicalgate.com

| Target Protein | Associated Biological Process | Effect of this compound |

| Stromelysin-1 (MMP3) | Regulation of Cell Growth, Osteoblast Differentiation | Inhibition drugbank.compitt.edu |

| Collagenase 3 (MMP13) | Cell Migration, Tumor Cell Invasion | Inhibition drugbank.com |

Cell migration is a central process in development, tissue repair, and disease progression, such as cancer metastasis. cellbiolabs.com It involves a coordinated cycle of protrusion, adhesion, and contraction. cellbiolabs.comnih.gov Cell invasion is a related process where cells move through the extracellular matrix (ECM), a key step in cancer metastasis. cellbiolabs.comnih.gov

Collagenase 3 (MMP13) is known to play a role in cell migration and tumor cell invasion. drugbank.com As an inhibitor of MMP13, this compound can interfere with these processes. drugbank.com The ability of cancer cells to invade surrounding tissues is a critical aspect of metastasis, involving the degradation of the ECM to create pathways for movement. cellbiolabs.comresearchgate.net By blocking the activity of MMP13, this compound can potentially disrupt this invasive capability. drugbank.com

Contribution to Connective Tissue Dynamics and Remodeling

Connective tissue provides structural support and a framework for other tissues in the body. drdavedecamillis.com Its maintenance involves a dynamic process of remodeling, where the extracellular matrix (ECM) is continuously synthesized and degraded. drdavedecamillis.comuomustansiriyah.edu.iq This remodeling is essential for development, repair, and adaptation to mechanical stress. drdavedecamillis.comnih.gov

Matrix metalloproteinases, including MMP3 and MMP13, are central to ECM remodeling. frontiersin.org They are responsible for degrading various components of the ECM, such as collagen. drugbank.comfrontiersin.org this compound, by inhibiting these enzymes, can significantly impact the balance of ECM turnover, thereby influencing the dynamics and remodeling of connective tissue. drugbank.com

Articular cartilage is a specialized connective tissue that provides a smooth, lubricated surface for joint movement. researchgate.net Its degradation is a hallmark of degenerative joint diseases like osteoarthritis. researchgate.netplos.org Chondrogenesis, the process of cartilage formation, involves the differentiation of mesenchymal stem cells into chondrocytes, the cells that produce and maintain the cartilaginous matrix. researchgate.netresearchgate.net

Research has implicated Collagenase 3 (MMP13) in the process of cartilage degradation. drugbank.complos.org This enzyme can break down type II collagen, a major structural component of articular cartilage. drugbank.com Therefore, the inhibitory action of this compound on MMP13 suggests a potential role in mitigating cartilage breakdown. drugbank.com

| Target Enzyme | Function in Connective Tissue | Implication of this compound Inhibition |

| Collagenase 3 (MMP13) | Cartilage degradation | Potential to reduce cartilage breakdown drugbank.com |

| Collagenase 3 (MMP13) | Bone development, mineralization, and ossification | May modulate bone formation processes drugbank.com |

| Collagenase 3 (MMP13) | Wound healing | Could influence tissue repair mechanisms drugbank.com |

Bone development is a complex process that occurs through either intramembranous or endochondral ossification. frontiersin.orgnih.gov Ossification is the process of bone formation by osteoblasts, while mineralization is the deposition of calcium phosphate (B84403) crystals within the bone matrix to provide strength and rigidity. frontiersin.orgnih.gov

Collagenase 3 (MMP13) is required for normal embryonic bone development and ossification. drugbank.com It plays a role in the transition from cartilage to bone during endochondral ossification. nih.gov By inhibiting MMP13, this compound could influence these critical stages of skeletal formation and mineralization. drugbank.com

Wound healing is a fundamental biological process that restores tissue integrity after injury. uomustansiriyah.edu.iqscielo.br It involves a series of overlapping phases: inflammation, proliferation (including the formation of granulation tissue), and remodeling of the ECM. uomustansiriyah.edu.iqscielo.br Tissue regeneration aims to restore the original tissue structure and function. nih.govmdpi.com

The function of Collagenase 3 (MMP13) has been linked to wound healing and tissue remodeling. drugbank.com It is thought to contribute to these processes through mechanisms that may involve the degradation and activation of key regulatory proteins within the wound environment. drugbank.com Consequently, the inhibition of MMP13 by this compound could modulate the progression and outcome of tissue repair and regeneration. drugbank.com

Participation in Gene Signaling Networks (GSNs) and Canonical Pathways

This compound is a compound recognized for its interaction with specific components of complex biological signaling systems. Its primary known mechanism of action involves the inhibition of key enzymes within the matrix metalloproteinase (MMP) family, namely MMP-3 (Stromelysin-1) and MMP-13 (Collagenase-3). These MMPs are critical nodes in various gene signaling networks (GSNs) and canonical pathways, playing pivotal roles in tissue remodeling, inflammation, and cellular communication. By targeting these enzymes, this compound indirectly influences the downstream signaling events they regulate.

Gene Signaling Networks (GSNs) are complex systems comprising the set of biomolecules involved in the signaling events originating from a particular gene. windows.net This is distinct from canonical pathways, which are generally depicted as more linear cascades of protein interactions. windows.net The activity of MMPs is integrated into these networks, and their inhibition can lead to significant alterations in cellular behavior and gene expression.

Interaction with the Matrix Metalloproteinase Signaling Pathway

The primary mechanism through which this compound participates in cellular signaling is by inhibiting MMP-3 and MMP-13. These zinc-dependent endopeptidases are key players in the breakdown of the extracellular matrix (ECM), a process essential for both normal physiological functions and pathological conditions. mdpi.comnih.gov The regulation of MMP-13, for example, is complex and involves numerous signaling pathways, including those mediated by growth factors and cytokines. researchgate.net

MMPs are part of a broader signaling cascade. For instance, MMP-3 can activate other pro-MMPs, including pro-MMP-13, initiating a cascade of ECM degradation. mdpi.commdpi.com By inhibiting MMP-3 and MMP-13, this compound can disrupt this activation cascade, thereby modulating the signaling functions of the ECM. The ECM itself acts as a reservoir for growth factors and cytokines; its degradation by MMPs can release these signaling molecules, further propagating cellular signals. ersnet.org

The table below summarizes the key interactions and downstream effects related to the inhibition of MMP-3 and MMP-13, which represents the core of this compound's known involvement in signaling pathways.

| Target Enzyme | Key Substrates | Role in Signaling Networks and Pathways | Downstream Effects of Inhibition (Inferred for this compound) |

| MMP-3 (Stromelysin-1) | Proteoglycans, fibronectin, laminin, various collagens, pro-MMPs (e.g., pro-MMP-13) mdpi.commdpi.com | Activates other MMPs, initiating a proteolytic cascade. mdpi.commdpi.com Involved in pathways regulating inflammation and tissue remodeling. mdpi.com Can influence adipogenesis. nih.gov Participates in apoptosis signaling. nih.gov | Attenuation of the MMP activation cascade. mdpi.com Reduced degradation of ECM components. Modulation of inflammatory responses. Potential influence on apoptosis and adipocyte differentiation. nih.gov |

| MMP-13 (Collagenase-3) | Type II collagen, other collagens (I, III), proteoglycans, a wide range of ECM proteins mdpi.comnih.gov | Central to the degradation of articular cartilage. nih.govdartmouth.edu Its expression is regulated by various signaling pathways, including MAPK (p38, JNK) and Wnt/β-catenin. nih.govdartmouth.eduspandidos-publications.com Plays a role in angiogenesis and tumor progression. mdpi.comresearchgate.net | Preservation of type II collagen and other ECM components, particularly in cartilage. nih.govdartmouth.edu Potential modulation of pathways like MAPK and Wnt/β-catenin that are upstream regulators of MMP-13 expression. nih.govspandidos-publications.com |

This table is based on the known functions of MMP-3 and MMP-13, the direct targets of this compound.

Crosstalk with Apoptosis Signaling

There is evidence to suggest an indirect role for this compound in apoptosis, or programmed cell death. Research has indicated that this compound may affect apoptosis signaling pathways. windows.net Apoptosis is a fundamental biological process controlled by intricate signaling networks, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

The connection between MMPs and apoptosis is multifaceted. MMPs can cleave cell surface receptors, such as the Fas ligand, which is involved in initiating the extrinsic apoptosis pathway. ersnet.org Furthermore, MMP-3 has been implicated in apoptosis signaling and the loss of dopaminergic neurons in the context of Parkinson's disease. nih.gov The interaction between cancer cells and the surrounding stroma, which is mediated by MMPs, can also confer resistance to apoptosis. nih.gov By inhibiting MMP-3, this compound could potentially modulate these apoptotic processes. The complex relationship between MMPs and apoptosis highlights a potential area of influence for MMP-inhibiting compounds.

The table below details the potential points of interaction between this compound's targets and apoptosis signaling.

| Target Enzyme | Interaction with Apoptosis Pathways | Potential Consequence of Inhibition by this compound |

| MMP-3 | Implicated in apoptosis signaling and neuronal degeneration. nih.gov Can cleave molecules involved in cell survival and death. | May modulate apoptosis, potentially protecting certain cell types from programmed cell death. |

| MMP-13 | Its activity is linked to processes that can either promote or inhibit apoptosis depending on the cellular context, often through ECM degradation and release of signaling factors. mdpi.com | Alteration of the cellular microenvironment, which could indirectly influence cell survival and apoptotic signaling. |

This table outlines the potential, indirect influence of this compound on apoptosis based on the known functions of its target enzymes.

Advanced Methodologies for Hydroxyaminovaline Research

Structural and Computational Approaches

Detailed structural and computational studies focused on Hydroxyaminovaline are not readily found in existing research.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Complex Analysis

There is a lack of publicly available X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy data detailing the interaction of this compound with proteins. While these techniques are powerful tools for elucidating the three-dimensional structure of protein-ligand complexes at an atomic level, specific studies involving this compound-protein complexes have not been reported in the searched scientific literature.

In Silico Prediction of Protein-Chemical Interactions

In silico methods are crucial for predicting potential protein targets for small molecules and for screening large compound libraries. These computational approaches can help in identifying potential biological activities of a compound. At present, there are no published studies that specifically report the use of in silico screening to predict the protein targets of this compound.

Quantitative and Qualitative Analytical Techniques for this compound Detection

While a multitude of analytical techniques exist for the detection and quantification of amino acids, specific methods validated for this compound are not described in the available literature.

High-Resolution Mass Spectrometry (LC-MS, GC-MS) Applications

High-resolution mass spectrometry, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are highly sensitive and specific methods for the analysis of small molecules in complex samples. mayo.edunih.govnih.govchumontreal.qc.ca Although these techniques are widely used for amino acid analysis, there is a lack of specific and validated LC-MS or GC-MS methods for the routine quantification of this compound in biological matrices. For GC-MS analysis, derivatization is often required for polar analytes like amino acids to make them more volatile. unina.itnih.govnih.govsigmaaldrich.com

Targeted and Untargeted Metabolomics Approaches

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for biomarker discovery and understanding metabolic pathways. nih.govnih.gov

Targeted metabolomics focuses on the quantification of a predefined set of metabolites. mayo.edunih.govlcms.czscienceopen.com There are currently no established targeted metabolomics panels that specifically include this compound for routine analysis.

Untargeted metabolomics aims to comprehensively identify and quantify all measurable analytes in a sample to find differences between sample groups. nih.govnih.govmayo.edujfda-online.com To date, untargeted metabolomics studies that report the identification of this compound have not been found in the surveyed literature.

Multi-Omics Integration for Systems-Level Understanding

A systems-level understanding of this compound's biological impact requires the integration of data from multiple "omics" platforms. This holistic approach allows researchers to connect changes at the gene, protein, and metabolic levels, providing a comprehensive picture of the cellular response to this modified amino acid.

Proteomics:

Proteomics, the large-scale study of proteins, is a cornerstone of this compound research. Mass spectrometry-based proteomics can be used to identify and quantify proteins that are post-translationally modified with this compound. This involves digesting proteins into smaller peptides, analyzing them by mass spectrometry, and identifying the peptides containing the hydroxylated amino acid based on their mass-to-charge ratio. Advanced proteomic workflows, such as those involving chemical enrichment strategies, can specifically isolate and identify peptides containing hydroxylated residues, providing a global view of the "hydroxyproteome."

Quantitative proteomic approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), can be used to compare the abundance of proteins in cells treated with or without this compound. This can reveal proteins whose expression levels are altered in response to the presence of this amino acid, suggesting their involvement in its metabolic or signaling pathways. For example, a quantitative proteomic study could identify the upregulation of enzymes involved in collagen synthesis in response to increased levels of a hydroxylated amino acid like hydroxylysine, a process that could be analogous for this compound. creative-proteomics.com

Transcriptomics:

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By using techniques like RNA sequencing (RNA-seq), researchers can obtain a snapshot of the genes that are actively being expressed in a cell. In the context of this compound research, transcriptomics can be used to understand how cells respond to this compound at the genetic level. For instance, treating cells with this compound and performing RNA-seq could reveal the upregulation of genes encoding for specific transporters required for its uptake or enzymes involved in its metabolism.

A hypothetical transcriptomic study on the effects of this compound might reveal changes in the expression of genes involved in key cellular processes, as illustrated in the table below.

| Gene Category | Predicted Change in Expression | Potential Biological Implication |

| Amino Acid Transporters | Upregulated | Increased uptake of this compound into the cell. |

| Metabolic Enzymes | Upregulated/Downregulated | Activation of specific pathways for this compound degradation or utilization. |

| Stress Response Genes | Upregulated | Cellular response to potential metabolic stress induced by the novel amino acid. |

| Signaling Pathway Components | Upregulated/Downregulated | Activation or inhibition of signaling cascades in response to this compound. |

The vast datasets generated by proteomic and transcriptomic experiments require sophisticated computational tools for interpretation. Pathway analysis and network biology are essential for contextualizing these molecular changes within the broader framework of cellular processes.

Pathway Analysis:

Pathway analysis tools, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO), are used to identify biological pathways and functions that are significantly enriched in a list of differentially expressed genes or proteins. For example, if a transcriptomic study reveals that several genes upregulated in response to this compound are involved in the "amino acid metabolism" pathway, it provides strong evidence that the cell is actively processing this compound. Similarly, proteomic data showing an enrichment of hydroxylated proteins in the "extracellular matrix organization" pathway would suggest a structural role for this compound.

Network Biology:

Network biology takes this analysis a step further by constructing and analyzing molecular interaction networks. These networks can represent various types of relationships, such as protein-protein interactions, gene regulatory networks, or metabolic networks. By mapping the differentially expressed genes or proteins onto these networks, researchers can identify key "hub" nodes that may play a central role in the cellular response to this compound. For instance, a network analysis might reveal that a specific transcription factor is a central hub connecting many of the genes that are upregulated in response to this compound, suggesting it is a master regulator of this response.

Integrating metabolomic data with proteomic and transcriptomic data within a network biology framework can provide a powerful, multi-layered view of this compound's effects. For example, an increase in the abundance of a particular metabolite, coupled with the upregulation of the enzyme that produces it and the gene that codes for that enzyme, provides a highly confident and comprehensive understanding of a specific metabolic pathway's activation.

Future Directions and Emerging Research Avenues for Hydroxyaminovaline

Exploration of Novel Hydroxyaminovaline-Interacting Proteins

Current research has primarily identified this compound's interaction with MMP13 nih.govoup.comthebiogrid.org. However, the potential for this compound to interact with other proteins remains largely unexplored. Future research should focus on comprehensive proteomic screening and computational approaches to identify novel binding partners. Techniques such as affinity chromatography coupled with mass spectrometry could be employed to capture and identify proteins that bind to this compound. Furthermore, in silico methods, including molecular docking simulations and protein-ligand interaction prediction algorithms, can systematically scan protein databases for potential interactions based on structural and chemical complementarity nih.gov. Understanding these novel interactions is crucial for uncovering broader biological roles of this compound beyond its known association with MMPs and for identifying new therapeutic targets or mechanisms of action.

Development of Advanced Probes for In Vivo Studies

To fully elucidate the biological roles and distribution of this compound in vivo, the development of advanced imaging probes is essential. Current research in in vivo imaging probes often focuses on fluorescent dyes and activatable probes for disease biomarkers bioactsbms.comsummitpharma.co.jp. For this compound, this could involve designing fluorescently labeled analogues or probes that specifically bind to this compound or its protein targets, such as MMP13. These probes could utilize near-infrared (NIR) or other optical imaging modalities to allow for deeper tissue penetration and higher signal-to-noise ratios bioactsbms.comnih.gov. Activatable probes, which become fluorescent upon cleavage by specific proteases or binding to their target, could also be developed to visualize this compound's activity or localization in real-time within living organisms summitpharma.co.jp. Such probes would be invaluable for tracking the compound's pharmacokinetics, biodistribution, and target engagement in preclinical models, thereby accelerating the understanding of its therapeutic potential and limitations.

Integration of Artificial Intelligence and Machine Learning in Predictive Research

Artificial Intelligence (AI) and Machine Learning (ML) offer powerful tools for accelerating research in pharmacology and molecular biology nih.govresearchgate.netcam.ac.ukarxiv.org. For this compound, AI/ML can be integrated into several predictive research areas. Firstly, ML models can be trained on existing structural and chemical data to predict novel protein interactions or to refine the understanding of its binding affinity to known targets like MMP13 nih.gov. Secondly, AI can be used to predict the biological activity and potential therapeutic efficacy of this compound analogues or derivatives, guiding synthetic chemistry efforts. Furthermore, ML algorithms can analyze large-scale biological datasets (e.g., genomics, proteomics, transcriptomics) to identify potential disease pathways influenced by this compound, even in contexts beyond its direct MMP interactions nih.govcam.ac.uk. The application of AI in drug discovery and target identification holds significant promise for uncovering new therapeutic applications for this compound.

Elucidating this compound's Precise Role in Disease Pathogenesis Beyond MMP Inhibition

While this compound's interaction with MMP13 is established nih.govoup.comthebiogrid.org, its precise role in disease pathogenesis may extend beyond this specific interaction. Future research should aim to investigate potential alternative or complementary roles. This could involve exploring this compound's involvement in cellular signaling pathways, metabolic processes, or its potential as a modulator of other enzyme families or cellular functions. Techniques such as gene expression profiling, metabolomics, and phenotypic screening in disease models could reveal unforeseen activities. Understanding whether this compound possesses pleiotropic effects or interacts with other molecular targets would significantly broaden its therapeutic relevance and provide a more comprehensive picture of its contribution to disease states. For instance, investigating its impact on cellular processes independent of extracellular matrix degradation could uncover novel therapeutic avenues.

Compound List

| Compound Name | Abbreviation | Relation to this compound / Research Context |

| This compound | HAV | The primary subject of this article. |

| Valine | - | The parent amino acid from which this compound is derived. |

| Matrix Metalloproteinase 13 | MMP13 | A known protein target of this compound; also known as Collagenase 3. |

| Collagenase 3 | - | Synonym for MMP13. |

| Acetohydroxamate | - | A chemical that shares a bound protein interaction with this compound. |

| Marimastat | - | An MMP inhibitor mentioned in the context of MMP interactors. |

| CTS-1027 | - | A chemical identified as an interactor with MMP13. |

| WAY-151693 | - | A chemical identified as an interactor with MMP13. |

| Matrix Metalloproteinase 2 | MMP-2 | A related MMP enzyme discussed in the broader context of MMP roles in disease. |

| Matrix Metalloproteinase 9 | MMP-9 | A related MMP enzyme discussed in the broader context of MMP roles in disease. |

| Tissue Inhibitor of Metalloproteinase-1 | TIMP-1 | A regulator of MMPs discussed in the broader context of MMP roles in disease. |

| Tissue Inhibitor of Metalloproteinase-3 | TIMP-3 | A regulator of MMPs discussed in the broader context of MMP roles in disease. |

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H12N2O2 | naturalproducts.netnih.gov |

| Molecular Weight | 132.16 g/mol | nih.gov |

| XLogP3 | -0.5 | nih.gov |

| Labute Accessible Surface Area | 75.4 Ų | nih.gov |

| Hydrogen Bond Acceptors | 3 | nih.gov |

| Hydrogen Bond Donors | 3 | nih.gov |

| Lipinski RO5 Violations | 0 | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing Hydroxyaminovaline’s physicochemical properties in academic research?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR for structural elucidation, FTIR for functional groups) and chromatographic methods (HPLC or LC-MS for purity assessment). Calorimetric analysis (DSC/TGA) can determine thermal stability. Reference standardized protocols from analytical chemistry guidelines, ensuring reproducibility by detailing instrument specifications (e.g., column type, solvent gradients) . For data validation, use triplicate measurements and statistical descriptors (mean ± SD) .

Q. How should researchers design initial experiments to assess this compound’s biological activity?

- Methodological Answer : Start with in vitro assays (e.g., enzyme inhibition or cell viability assays) using dose-response curves. Define control groups (positive/negative) and replicate experiments (n ≥ 3) to minimize variability. Use ANOVA to compare means across concentrations, ensuring the research question specifies dependent/independent variables (e.g., "How does this compound concentration affect apoptosis in X cell line?") . Include ethical approvals for biological materials .

Q. What frameworks are recommended for formulating hypotheses about this compound’s mechanisms of action?

- Methodological Answer : Adopt the PICO framework (Population: target cells/organisms; Intervention: this compound dosage; Comparison: control groups; Outcome: measurable biomarkers) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound (Intervention) reduce oxidative stress (Outcome) in zebrafish models (Population) compared to ascorbic acid (Comparison)?" .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound’s efficacy across different experimental models?

- Methodological Answer : Conduct meta-analysis of existing studies to identify confounding variables (e.g., species-specific metabolism, dosage ranges). Use MANOVA to assess multivariate interactions (e.g., efficacy vs. pH/temperature). For in vivo/in vitro discrepancies, validate findings with pharmacokinetic studies (e.g., bioavailability measurements) . Address contradictions in the Discussion section by linking results to mechanistic hypotheses (e.g., "Differential efficacy may arise from this compound’s solubility limitations in lipid-rich environments") .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships of this compound?

- Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions or use curve-fitting models (logistic regression, Hill equation). For complex interactions, employ factorial ANOVA to evaluate combined effects of this compound with other variables (e.g., co-administered drugs). Report effect sizes and confidence intervals to quantify uncertainty .

Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to elucidate this compound’s systemic effects?

- Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, GO terms) to identify perturbed biological processes. Combine with machine learning (PLS-DA, random forests) to prioritize biomarkers linked to this compound exposure. Validate findings with targeted assays (e.g., qPCR for gene expression). Ensure raw data and code are archived in repositories like GitHub or Zenodo for reproducibility .

Methodological Best Practices

- Experimental Reproducibility : Document materials (e.g., this compound batch numbers, solvent suppliers) and instrument calibration protocols .

- Data Contradiction Analysis : Use sensitivity analysis to test robustness of conclusions (e.g., excluding outliers, altering model parameters) .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal reporting and obtain IRB approval for human-derived samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.